molecular formula C21H27FN2O2 B3462093 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B3462093
M. Wt: 358.4 g/mol
InChI Key: QPHXFZVRUUKDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine, also known as EMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the benzylpiperazine class of synthetic cannabinoids, which are known for their high affinity for CB1 and CB2 receptors in the brain.

Mechanism of Action

The mechanism of action for 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine involves the binding of the compound to CB1 and CB2 receptors in the brain. This binding leads to the activation of the endocannabinoid system, which regulates a variety of physiological processes such as mood, appetite, and pain perception. This compound has been shown to have a high affinity for CB1 receptors, which are primarily located in the brain. This high affinity leads to potent psychoactive effects, similar to those seen with other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those seen with other synthetic cannabinoids. This compound has been shown to produce potent psychoactive effects, including euphoria, relaxation, and altered perception of time and space. Additionally, this compound has been shown to have anxiolytic and analgesic effects in animal models. However, the long-term effects of this compound on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine in lab experiments is its potent psychoactive effects. This allows researchers to study the effects of synthetic cannabinoids on the brain and behavior in a controlled environment. Additionally, this compound has a high affinity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound in lab experiments is its potential for abuse. Due to its potent psychoactive effects, this compound may be attractive to individuals seeking to use synthetic cannabinoids recreationally.

Future Directions

There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine. One area of interest is the long-term effects of synthetic cannabinoids on the brain and body. While the acute effects of this compound are well understood, the long-term effects of chronic use are not well studied. Additionally, researchers may be interested in studying the effects of this compound in different animal models, as well as in human subjects. Finally, researchers may be interested in developing new synthetic cannabinoids based on the structure of this compound, in order to study the effects of these compounds on the endocannabinoid system.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorobenzyl)piperazine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to have potent psychoactive effects, similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. This compound has been used in animal models to study the effects of synthetic cannabinoids on anxiety, depression, and addiction. Additionally, this compound has been used in vitro to study the binding affinity of synthetic cannabinoids for CB1 and CB2 receptors.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXFZVRUUKDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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